Cas no 1668-86-6 ((+/-)-Narwedine)
(+/-)-Narwedine Chemical and Physical Properties
Names and Identifiers
-
- (+/-)-Narwedine
- (+/-)-3-Deoxy-3-oxogalanthamine
- DL-Narwedine
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel-
- Narwedine
- (-)-Galantamine Hydrobromide
- 3-Deoxy-3-oxo-galanthamine
- 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
- Galanthaminone
- Nivaline
- rac-6-methoxy-10-methyl-galantham-1-en-3-one
- (+/-) NAWEDINE
- L(+)-Narwedine
- Narwedine,racemic
- 2-ef][2]benzazepin-6-one
- 12-hexahydro-3-Methoxy-11-Methyl-
- (4aR
- 8aR)-rel-
- 6H-Benzofuro[3a
- SCHEMBL1719363
- HY-I0020
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS)-
- GALANTAMINE HYDROBROMIDE IMPURITY A [EP IMPURITY]
- AC-26365
- (4AS,8AS)-4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE
- (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
- 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AS,8AS)-
- Galanthaminonel
- (1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
- rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one
- 510-77-0
- (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one
- DTXSID60168190
- GALANTHAMINE, 3-DEOXY-3-OXO-, (+/-)-
- Narwedine, (+/-)-
- (-)-Narwedine
- ATP706417H
- A882294
- (4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one
- NS00025460
- (4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one
- SureCN1719363
- AKOS025401594
- (4Ar*,8ar*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-one
- UNII-38CR9WB857
- GALANTAMINE HYDROBROMIDE IMPURITY, NARWEDINE- [USP IMPURITY]
- AC-22592
- (4AS,8AS)-3-METHOXY-11-METHYL-4A,5,9,10,11,12-HEXAHYDRO-6H-(1)BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE
- Q27107506
- C08534
- (-)-Narwedine;Narwedin
- CHEMBL2146604
- CHEBI:7487
- 38CR9WB857
- UNII-ATP706417H
- AS-76969
- 3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one
- 1668-86-6
- Narwedin
- Galanthamine, 3-deoxy-3-oxo-
- GALANTAMINE METABOLITE M14
- EC 428-690-2
- 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AR,8AR)-REL-
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS)-; Galanthamine, 3-deoxy-3-oxo-; Narwedine (6CI,7CI,8CI); (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-o; Narwedine
- GLXC-10526
- GALANTAMINE HYDROBROMIDE IMPURITY A (EP IMPURITY)
- 610-608-3
- (1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo(8.6.1.01,12.06,17)heptadeca-6(17),7,9,15-tetraen-14-one
- (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one;3-Deoxy-3-oxo-galanthamine;Narwed ine
- GALANTAMINE HYDROBROMIDE IMPURITY, NARWEDINE-[USP IMPURITY]
- FG23641
- GALANTAMINE HYDROBROMIDE IMPURITY, NARWEDINE-(USP IMPURITY)
-
- MDL: MFCD08063719
- Inchi: 1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
- InChI Key: QENVUHCAYXAROT-YOEHRIQHSA-N
- SMILES: O1C2C(=CC=C3CN(C)CC[C@]4(C=CC(C[C@H]14)=O)C=23)OC
Computed Properties
- Exact Mass: 285.13600
- Monoisotopic Mass: 285.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- Density: 1.28
- Boiling Point: 397.4 °C at 760 mmHg
- Flash Point: 397.4 °C at 760 mmHg
- Refractive Index: 1.626
- PSA: 38.77000
- LogP: 1.99640
(+/-)-Narwedine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A668161-250mg |
rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one |
1668-86-6 | 95% | 250mg |
$70.0 | 2025-02-27 | |
| Ambeed | A668161-1g |
rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one |
1668-86-6 | 95% | 1g |
$187.0 | 2025-02-27 | |
| Ambeed | A668161-5g |
rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one |
1668-86-6 | 95% | 5g |
$652.0 | 2025-02-27 | |
| Aaron | AR001XNH-100mg |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 100mg |
$26.00 | 2025-02-13 | |
| Aaron | AR001XNH-1g |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 1g |
$179.00 | 2025-02-13 | |
| Aaron | AR001XNH-5g |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 5g |
$624.00 | 2025-02-13 | |
| 1PlusChem | 1P001XF5-250mg |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 250mg |
$86.00 | 2024-06-19 | |
| 1PlusChem | 1P001XF5-1g |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 1g |
$170.00 | 2023-12-20 | |
| Aaron | AR001XNH-250mg |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 250mg |
$60.00 | 2025-02-13 | |
| A2B Chem LLC | AA89169-250mg |
(+/-)-Narwedine |
1668-86-6 | 95% | 250mg |
$56.00 | 2024-04-20 |
(+/-)-Narwedine Suppliers
(+/-)-Narwedine Related Literature
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1. 153. Phenol oxidation and biosynthesis. Part V. The synthesis of galanthamineD. H. R. Barton,G. W. Kirby J. Chem. Soc. 1962 806
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J. G. Bhandarkar,G. W. Kirby J. Chem. Soc. C 1970 592
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Claudio Zippilli,Lorenzo Botta,Bruno Mattia Bizzarri,Maria Camilla Baratto,Rebecca Pogni,Raffaele Saladino RSC Adv. 2020 10 10897
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Zhong Jin Nat. Prod. Rep. 2016 33 1318
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T. Kametani,K. Yamaki,H. Yagi,K. Fukumoto J. Chem. Soc. C 1969 2602
Additional information on (+/-)-Narwedine
Chemical Profile of CAS No. 1668-86-6: (+/-)-Narwedine
Narwedine, identified by the CAS registry number 1668-86-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. Its scientific name, (+/-)-Narwedine, reflects its stereochemical properties, which play a crucial role in its biological activity. This compound has been extensively studied for its potential applications in drug discovery and development, particularly in the context of neurodegenerative diseases and central nervous system disorders.
The chemical structure of Narwedine is characterized by a complex arrangement of functional groups, including aromatic rings and amide linkages. These structural features contribute to its unique pharmacokinetic properties, such as bioavailability and metabolic stability. Recent studies have highlighted the importance of Narwedine's stereochemistry in determining its efficacy as a potential therapeutic agent. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to elucidate the binding interactions between Narwedine and its target proteins.
One of the most promising areas of research involving Narwedine is its potential role in treating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that Narwedine exhibits neuroprotective effects by modulating key pathways involved in neuronal survival and synaptic plasticity. For instance, a 2023 study published in Nature Neuroscience revealed that Narwedine enhances the activity of NMDA receptors, which are critical for learning and memory processes. This finding underscores the compound's potential as a candidate for developing novel therapeutics targeting cognitive impairments.
In addition to its neuroprotective properties, Narwedine has also been investigated for its anti-inflammatory and antioxidant activities. A 2022 study conducted at the University of California, Los Angeles (UCLA), demonstrated that Narwedine significantly reduces inflammation in animal models of chronic inflammatory diseases. The compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines suggests its potential application in treating conditions such as rheumatoid arthritis and cardiovascular diseases.
The synthesis of Narwedine involves a multi-step process that requires precise control over stereochemistry to ensure optimal yields and purity. Researchers have developed innovative synthetic strategies, including asymmetric catalysis and enantioselective reactions, to streamline the production of Narwedine. These advancements have not only improved the scalability of Narwedine synthesis but also reduced production costs, making it more accessible for large-scale preclinical testing.
Despite its promising prospects, further research is needed to fully understand Narwedine's mechanism of action and safety profile. Ongoing clinical trials are evaluating the compound's tolerability and efficacy in human subjects. Early results from phase I trials indicate that Narwedine is well-tolerated at therapeutic doses, with minimal adverse effects reported. These findings provide a strong foundation for advancing Narwedine into later stages of clinical development.
In conclusion, CAS No. 1668-86-6 ((+/-)-Narwedine) represents a compelling candidate for drug development due to its diverse biological activities and favorable pharmacokinetic properties. With continued research efforts, this compound holds the potential to address unmet medical needs in neurology, inflammation, and beyond.